

# FDA batch certification methods for D&C Orange No. 5

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## Compound of Interest

Compound Name: 2',4',5'-Tribromofluorescein

CAS No.: 25709-83-5

Cat. No.: B12747528

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Application Note: FDA Batch Certification Protocols for D&C Orange No. 5

## Abstract

This application note details the technical protocols required for the batch certification of D&C Orange No. 5 (4',5'-dibromofluorescein), a color additive regulated under 21 CFR 74.1255.[1] Unlike general chemical reagents, color additives for use in drugs and cosmetics must undergo batch-wise analysis by the FDA.[2] This guide transitions from the regulatory "what" to the analytical "how," focusing on High-Performance Liquid Chromatography (HPLC) for organic purity and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for heavy metal quantitation.

## Part 1: Regulatory Specifications (The Target)

Before initiating analysis, the analyst must define the "Pass/Fail" criteria established by the Code of Federal Regulations (CFR). D&C Orange No. 5 is not a single molecule but a controlled mixture of brominated fluoresceins.

Table 1: Specification Limits (21 CFR 74.1255)

Parameter	Component / Impurity	Specification Limit	Method Type
Principal Component	4',5'- Dibromofluorescein	50.0% – 65.0%	HPLC
Secondary Component	2',4',5'- Tribromofluorescein	30.0% – 40.0%	HPLC
Tertiary Component	2',4',5',7'- Tetrabromofluorescein	10.0%	HPLC
Impurity	Sum of 2',4'- & 2',5'- Dibromofluorescein	2.0%	HPLC
Impurity	4'-Bromofluorescein	2.0%	HPLC
Impurity	Fluorescein (Unreacted starting material)	1.0%	HPLC
Impurity	Phthalic Acid	1.0%	HPLC
Impurity	2-(3,5-Dibromo-2,4-dihydroxybenzoyl) benzoic acid	0.5%	HPLC
Impurity	Brominated Resorcinol	0.4%	HPLC
General	Volatile Matter (135°C) + Halides + Sulfates	10.0%	Gravimetry / Titration
Metals	Lead (Pb)	20 ppm	ICP-MS
Metals	Arsenic (As)	3 ppm	ICP-MS
Metals	Mercury (Hg)	1 ppm	ICP-MS

## Part 2: Experimental Protocols

### Method A: High-Performance Liquid Chromatography (HPLC)

Primary Method for Organic Impurities and Assay[1][3]

Rationale: Older methods relied on manual titration and spectrophotometry, which cannot adequately resolve the positional isomers of dibromofluorescein. The FDA now utilizes HPLC to separate the 4',5' isomer from the 2',4' and 2',5' impurities.[1]

#### 1. Instrumentation & Conditions

- System: HPLC with UV-Vis or PDA (Photodiode Array) Detector.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5  $\mu$ m or equivalent).
- Wavelengths:
  - 254 nm: For Phthalic acid and general aromatics.
  - 490-500 nm: For Brominated Fluoresceins (visible region).
- Column Temperature: 40°C.
- Flow Rate: 1.0 mL/min.

#### 2. Mobile Phase Preparation

- Solvent A (Aqueous): 0.1% Acetic Acid in Water (v/v). Note: Acidification suppresses ionization of the fluorescein carboxyl groups, sharpening peaks.
- Solvent B (Organic): Acetonitrile (HPLC Grade).

#### 3. Gradient Profile

Time (min)	% Solvent A	% Solvent B	Event
0.0	85	15	Equilibration
2.0	85	15	Isocratic Hold
20.0	10	90	Linear Ramp
25.0	10	90	Wash

| 26.0 | 85 | 15 | Re-equilibration |

#### 4. Sample Preparation

- Weighing: Accurately weigh 50 mg of D&C Orange No. 5 sample.
- Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in Methanol (do not use water alone as the acid form of the dye is insoluble in neutral water).
- Sonicate: Sonicate for 10 minutes to ensure complete dissolution.
- Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial (fluoresceins are light-sensitive).

#### 5. System Suitability (Self-Validation)

- Resolution (Rs): Must be > 1.5 between 4',5'-dibromofluorescein and **2',4',5'-tribromofluorescein**.
- Tailing Factor: 0.8 – 1.2 for the principal peak.
- RSD: < 2.0% for replicate injections of the standard.

## Method B: Heavy Metal Analysis (ICP-MS)

Trace Analysis for Pb, As, Hg

Rationale: Color additives are often derived from mineral sources or synthesized using metal catalysts. ICP-MS provides the necessary sensitivity (ppt/ppb levels) required by the CFR.

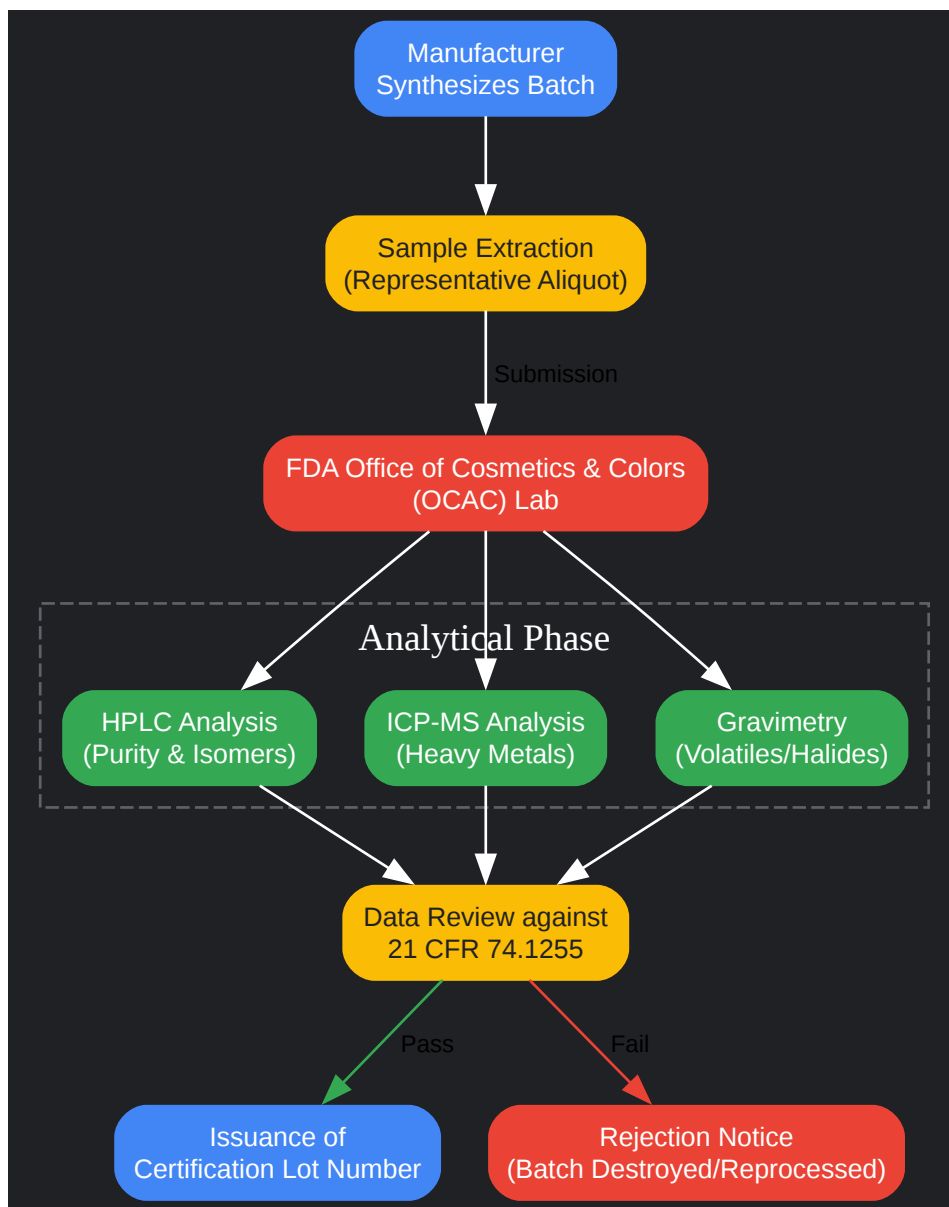
Protocol:

- Digestion: Weigh 0.2 g of sample into a microwave digestion vessel. Add 5 mL HNO<sub>3</sub> (Trace Metal Grade) and 1 mL H<sub>2</sub>O<sub>2</sub>.
- Microwave: Ramp to 200°C over 15 mins; hold for 15 mins.
- Dilution: Dilute digestate to 50 mL with deionized water.
- Analysis: Inject into ICP-MS. Use Germanium (Ge) or Yttrium (Y) as an internal standard to correct for matrix suppression.

## Part 3: Visualization & Workflow Logic

### Figure 1: FDA Batch Certification Workflow

This diagram illustrates the mandatory chain of custody and decision logic for releasing a batch of D&C Orange No. 5.

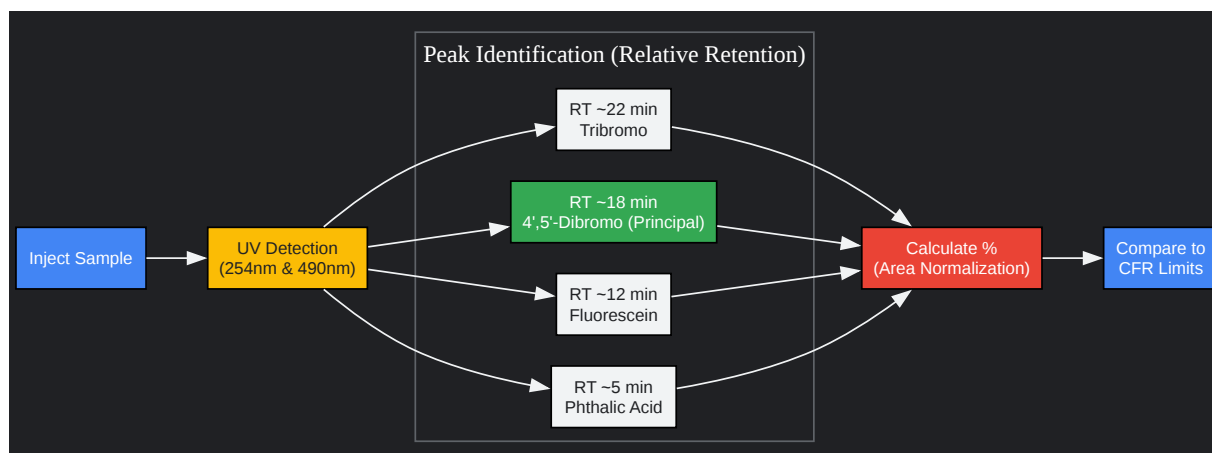


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Caption: The critical path from manufacturing to regulatory release. Only batches with a unique FDA Lot Number may be used in commerce.

## Figure 2: HPLC Analytical Decision Tree

This diagram maps the logic for identifying specific brominated isomers based on retention time and spectral data.



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Caption: Logic flow for identifying critical impurities vs. principal components using Reverse Phase HPLC.

## References

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